molecular formula C15H18O8 B12554520 Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- CAS No. 176662-06-9

Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-

Cat. No.: B12554520
CAS No.: 176662-06-9
M. Wt: 326.30 g/mol
InChI Key: AQETUSCVERNSMC-UHFFFAOYSA-N
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Description

Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- is an organic compound with the molecular formula C15H18O8 This compound is characterized by the presence of multiple acetyloxy and methoxy groups attached to a phenyl ring, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- typically involves the acetylation of a precursor molecule containing hydroxyl groups. One common method involves the reaction of 2,4,3,5,6-trimethoxyphenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to hydroxylated derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-[2,3-bis(acetyloxy)-4-methoxyphenyl]-
  • Ethanone, 2,2-bis(acetyloxy)-1-phenyl-
  • Ethanone, 1-[3,4-bis(acetyloxy)phenyl]-2-chloro-

Uniqueness

Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]- is unique due to the specific arrangement of its acetyloxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

176662-06-9

Molecular Formula

C15H18O8

Molecular Weight

326.30 g/mol

IUPAC Name

(2-acetyl-5-acetyloxy-3,4,6-trimethoxyphenyl) acetate

InChI

InChI=1S/C15H18O8/c1-7(16)10-11(19-4)13(20-5)15(23-9(3)18)14(21-6)12(10)22-8(2)17/h1-6H3

InChI Key

AQETUSCVERNSMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1OC(=O)C)OC)OC(=O)C)OC)OC

Origin of Product

United States

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